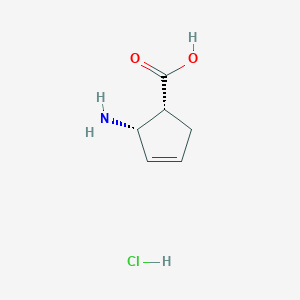
sodium;2-carboxybenzoate
Descripción general
Descripción
The compound with the identifier “sodium;2-carboxybenzoate” is known as Carbonyldiimidazole. It is a reagent commonly used in organic synthesis for the preparation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is soluble in organic solvents and is known for its ability to act as a dehydrating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
COCl2+4C3H4N2→C7H6N4O+2HCl
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The side product, imidazolium chloride, is removed by filtration, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Industrial Production Methods
In industrial settings, Carbonyldiimidazole is produced using similar methods but on a larger scale. The process involves the careful handling of phosgene, which is a toxic and hazardous gas. The reaction is conducted in specialized reactors equipped with safety measures to handle the toxic intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbonyldiimidazole undergoes several types of reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: It can be reduced to form imidazole and carbon monoxide.
Substitution: It is commonly used in substitution reactions to form amides, esters, and peptides.
Common Reagents and Conditions
Amide Formation: Carbonyldiimidazole reacts with amines to form amides. The reaction typically requires mild heating and an inert atmosphere.
Ester Formation: It reacts with alcohols to form esters. The reaction is usually carried out at room temperature in the presence of a base.
Peptide Synthesis: It is used in peptide synthesis to couple amino acids. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Peptides: Formed from the coupling of amino acids.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of peptides and proteins, which are essential for biological research.
Medicine: It is used in the synthesis of pharmaceutical compounds, including drugs and drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Carbonyldiimidazole acts as a dehydrating agent by facilitating the removal of water molecules during chemical reactions. It reacts with nucleophiles such as amines and alcohols to form reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets include the functional groups of the reactants, and the pathways involved are typically nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylcarbodiimide: Another dehydrating agent used in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Used in similar applications as Carbonyldiimidazole but with different reactivity and selectivity.
Uniqueness
Carbonyldiimidazole is unique due to its high reactivity and selectivity in forming amides, esters, and peptides. It is also less toxic compared to other dehydrating agents such as phosgene, making it a safer alternative for laboratory and industrial use.
Propiedades
IUPAC Name |
sodium;2-carboxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPJOYPPLEPGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7949113.png)


![(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949130.png)






![3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID](/img/structure/B7949163.png)
